![molecular formula C22H22N6O B2667983 1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-benzhydrylurea CAS No. 1903528-36-8](/img/structure/B2667983.png)
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-benzhydrylurea
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Description
The compound “1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-benzhydrylurea” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These are fused heterocycles known for their valuable biological properties . They have been reported to possess potential anti-tumor activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include the oxidation of aminopyrimidine Schiff bases and the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation with iron (III) chloride .Scientific Research Applications
Organic Chemistry Synthesis
The compound is part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) family, which is an important class of non-naturally occurring small molecules . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .
Medicinal Chemistry
TPs have aroused the interest of researchers due to their remarkable biological activities in a variety of domains . They are found in numerous natural products exhibiting immense biological activities . They exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .
Treatment of Diseases
These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
Anticancer Activity
Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess antitumor and antileukemia activity . A series of 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-b]quinoxaline derivatives were synthesized and evaluated for their antitumor activity .
Antimicrobial Activity
TPs have shown significant antimicrobial activity . They have been used as antibacterial, antifungal, and antiviral agents .
Agriculture
TPs have received great attention in agriculture due to their remarkable biological activities . They have been used as herbicides .
Material Science
These types of compounds have various applications in the material sciences fields as well .
Coordination Chemistry
TPs are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .
properties
IUPAC Name |
1-benzhydryl-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c29-22(23-13-7-8-17-14-24-21-25-16-26-28(21)15-17)27-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-6,9-12,14-16,20H,7-8,13H2,(H2,23,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMUKQACSCEKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCCCC3=CN4C(=NC=N4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-benzhydrylurea |
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